molecular formula C15H13N3O B5771583 5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole CAS No. 88059-52-3

5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole

Cat. No.: B5771583
CAS No.: 88059-52-3
M. Wt: 251.28 g/mol
InChI Key: ITLHDBTVPBSEPI-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a pyridine ring and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylbenzohydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(3,5-Dimethylphenyl)-1,2,4-oxadiazole: Lacks the pyridine ring, making it less versatile in terms of biological activity.

    3-(3,5-Dimethylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole: Positional isomer with different chemical properties.

    5-Phenyl-3-pyridin-4-yl-1,2,4-oxadiazole: Lacks the methyl groups, which can affect its reactivity and biological activity.

Uniqueness

5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole is unique due to the presence of both the pyridine and oxadiazole rings, along with the 3,5-dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3,5-dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-7-11(2)9-13(8-10)15-17-14(18-19-15)12-3-5-16-6-4-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLHDBTVPBSEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358743
Record name Pyridine, 4-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88059-52-3
Record name Pyridine, 4-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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